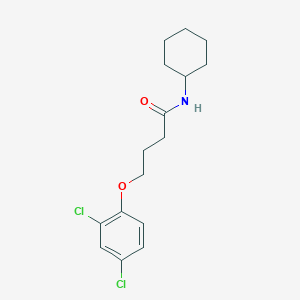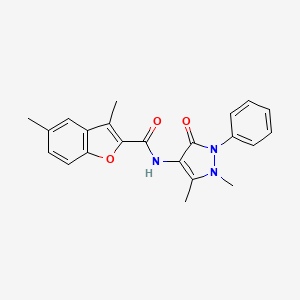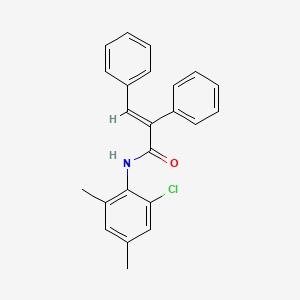
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide
説明
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide, also known as CPPU, is a plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU belongs to the family of synthetic cytokinins, which are hormones that regulate cell division and growth in plants.
作用機序
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide acts as a cytokinin, which means that it regulates cell division and growth in plants. It does this by binding to cytokinin receptors on the surface of plant cells, which triggers a signaling cascade that leads to cell division and growth.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide has a number of biochemical and physiological effects on plants. It has been shown to increase the activity of enzymes involved in cell division and growth, such as cyclin-dependent kinases and histone acetyltransferases. N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide also increases the levels of plant hormones such as auxin and gibberellins, which further promote cell division and growth.
実験室実験の利点と制限
One advantage of N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide is its ability to promote cell division and growth in a variety of crops. This makes it a useful tool for plant breeders and growers who are looking to improve crop yield and quality. However, one limitation of N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide is its potential toxicity to humans and animals. As a result, it is important to handle N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide with care and to follow proper safety protocols when working with this compound.
将来の方向性
There are a number of future directions for research on N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide. One area of interest is the potential use of N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide in the production of biofuels. Another area of interest is the development of N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide analogs that have improved efficacy and safety profiles. Additionally, more research is needed to fully understand the mechanism of action of N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide and its potential applications in agriculture.
科学的研究の応用
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its potential applications in agriculture. It has been shown to promote cell division and growth in a variety of crops, including grapes, apples, kiwifruit, and tomatoes. N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide has also been found to improve fruit quality by increasing fruit size, improving color, and delaying fruit ripening.
特性
IUPAC Name |
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2NO2/c17-12-8-9-15(14(18)11-12)21-10-4-7-16(20)19-13-5-2-1-3-6-13/h8-9,11,13H,1-7,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPPBICKJNNSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(2,4-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1-benzothiophene-3-carboxamide](/img/structure/B4677997.png)
![ethyl 2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4677999.png)
![2-[(3-methylbutyl)thio]-3-(4-methylphenyl)-7-propyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4678006.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-4-bromoaniline](/img/structure/B4678007.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4678009.png)
![2-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4678010.png)


![ethyl 5-benzyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4678047.png)
![4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4678060.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4678099.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}quinoline](/img/structure/B4678115.png)